molecular formula C13H20N4O3 B019285 Lisofylline CAS No. 6493-06-7

Lisofylline

カタログ番号 B019285
CAS番号: 6493-06-7
分子量: 280.32 g/mol
InChIキー: NSMXQKNUPPXBRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lisofylline is an anti-inflammatory agent that modifies lipid metabolism under stress conditions and has been under development for various clinical applications, including modifying toxicity in patients undergoing dose-intensive cytotoxic therapy and preventing multiorgan failure and acute respiratory distress syndrome after oxidative injury. It demonstrates a range of biological effects, including rapid and prolonged suppression of serum levels of free fatty acids, and protection of pancreatic beta cells from dysfunction induced by pro-inflammatory cytokines (Cui et al., 2006).

Synthesis Analysis

The synthesis of Lisofylline and its analogs involves maintaining the side chain (5-R-hydroxyhexyl) constant while substituting various nitrogen-containing heterocyclic structures for the xanthine moiety of LSF. This process aims to develop new agents based on the LSF structural motif to resolve potency and pharmacokinetic liabilities (Cui et al., 2006).

Molecular Structure Analysis

Lisofylline's molecular structure, 1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine, is crucial for its biological activity. The xanthine core is modified to include a 5-R-hydroxyhexyl side chain, which is essential for its pharmacological properties. Advanced studies include chemoenzymatic enantioselective synthesis of Lisofylline enantiomers, highlighting the importance of molecular chirality in its biological efficacy (Borowiecki et al., 2021).

Chemical Reactions and Properties

Lisofylline participates in various biochemical processes, including modulating stress-associated changes in lipid metabolism. Its effects on lipid metabolism are significant, causing rapid and prolonged suppression of serum free fatty acids levels and influencing serum triglycerides (Bursten et al., 1998).

Physical Properties Analysis

The physical properties of Lisofylline, such as solubility and stability, are influenced by its molecular structure. Innovations like the Lisofylline-Linoleic acid (LSF-LA) conjugate aim to improve its bioavailability and pharmacokinetic profile, showing enhanced cellular uptake and metabolic stability, thus extending its half-life and therapeutic efficacy (Italiya et al., 2019).

Chemical Properties Analysis

The chemical reactivity of Lisofylline, including its interaction with biological molecules and susceptibility to metabolic conversion, plays a critical role in its pharmacological effects. Its metabolism involves conversion to active metabolites, which are instrumental in its anti-inflammatory and immunomodulatory actions. The conversion of Lisofylline to its principal metabolites, including Lisofylline 4,5-diol, is mediated by cytochrome P450 enzymes, highlighting the importance of its chemical properties in therapeutic applications (Shin & Slattery, 1998).

科学的研究の応用

1. Prevention of Toxicities of High-Dose Interleukin 2 Therapy in Advanced Renal Cancer and Malignant Melanoma

  • Summary of Application: Lisofylline (LSF) is a methyl xanthine congener that inhibits the effects of tumor necrosis factor (TNF) by interrupting specific signal transduction pathways . This study aimed to assess the activity of LSF in reducing the toxicities of high-dose interleukin 2 (IL-2) therapy .
  • Methods of Application: Fifty-three patients with metastatic renal cancer or malignant melanoma were treated with intravenous bolus IL-2, 600,000 IU/kg every 8 hours for 5 days, followed by 9 days of rest and another 5-day course of IL-2 . Patients were randomly assigned to LSF, 1.5 mg/kg intravenous bolus, or placebo every 6 hours during IL-2 therapy .

2. Treatment of Type-1 Diabetes

  • Summary of Application: Lisofylline has anti-diabetic properties and can self-assemble into structures that protect β cells of the pancreas from cell death . It also improves insulin production .
  • Methods of Application: Researchers conjugated lisofylline to a fatty acid (linoleic acid). As lisofylline is hydrophilic and linoleic acid is hydrophobic, this conjugated structure self-assembles into lipid spheres called micelles . The formation of micelles increased the half-life of lisofylline by 5.7 times, compared with free lisofylline, and also reduced its clearance .

3. Protection of Mesangial Cells from Hyperglycemia- and Angiotensin II-Mediated Extracellular Matrix Deposition

  • Summary of Application: Lisofylline has been found to protect mesangial cells from the effects of hyperglycemia and Angiotensin II, which can lead to the deposition of extracellular matrix . This is particularly relevant in the context of diabetic nephropathy, where such deposition can lead to kidney damage .

4. Prevention of Type 1 Diabetes in Preclinical Models

  • Summary of Application: Lisofylline has been found to effectively prevent type 1 diabetes in preclinical models . It improves the function and viability of isolated or transplanted pancreatic islets .

5. Protection of Pancreatic β-Cells from Proinflammatory Cytokine Damage

  • Summary of Application: Lisofylline (LSF), an anti-inflammatory agent, has been shown to protect pancreatic β-Cells from proinflammatory cytokine damage by promoting mitochondrial metabolism . This is particularly relevant in the context of type I diabetes mellitus .

6. Self-Assembling Structures for Diabetes Treatment

  • Summary of Application: Scientists from the Birla Institute of Technology and Science, Pilani have developed a method by which lisofylline, a molecule with anti-diabetic properties, self-assembles into structures .

将来の方向性

Lisofylline has shown potential in preventing type 1 diabetes in preclinical models and improving the function and viability of isolated or transplanted pancreatic islets . It also directly reduces glucose-induced changes in human kidney cells, suggesting that Lisofylline and its analogs have the potential to treat the complications associated with diabetes .

特性

IUPAC Name

1-(5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXQKNUPPXBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046343
Record name (+/-)-Lisofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-Lisofylline

CAS RN

6493-06-7, 100324-81-0
Record name Penthydroxyfylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisofylline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100324810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Lisofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LISOFYLLINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R99EE080JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Pentoxifylline (1.0 g, 3.59 mmol) was dissolved in methanol (20 mL) and DCM (3 mL) then cooled to 0° C. To the reaction was added sodium borohydride (0.41 g, 10.8 mmol) portionwise over 30 min. The reaction was stirred in the cold for 2 h; then it was evaporated to dryness under reduced pressure, diluted with water (100 mL) and extracted with ethyl acetate (3×75 mL). The combined extracts were dried with magnesium sulfate, filtered and the solvent was removed under reduced pressure to give 1-(5-hydroxyhexyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (0.72 g, 71% yield) as a white solid. LCMS retention time=1.849 min and 98% purity, LCMS MH+ 281. 1H NMR (DMSO-d6) δ 8.00 (s, 1H), 4.31 (d, 1H, J=4 Hz), 3.88 (s, 3H), 3.84 (t, 2H, J=8 Hz), 3.51-3.59 (m, 1H), 1.45-1.56 (m, 2H), 1.25-1.37 (m, 4H), 1.02 ( d, 3H, J=4 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lisofylline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Lisofylline
Reactant of Route 3
Lisofylline
Reactant of Route 4
Lisofylline
Reactant of Route 5
Lisofylline
Reactant of Route 6
Reactant of Route 6
Lisofylline

Citations

For This Compound
1,710
Citations
Z Yang, M Chen, JL Nadler - Biochemical pharmacology, 2005 - Elsevier
Lisofylline (LSF), a synthetic modified methylxanthine, was originally designed and tested as an agent to reduce mortality during serious infections associated with cancer chemotherapy…
Number of citations: 37 www.sciencedirect.com
CLS George, G Fantuzzi, S Bursten… - … of Physiology-Lung …, 1999 - journals.physiology.org
… reduced in the mice treated with lisofylline. Lisofylline diminished hyperoxia-associated increases in … These results suggest that lisofylline ameliorates hyperoxia-induced lung injury and …
Number of citations: 54 journals.physiology.org
Z Yang, M Chen, LB Fialkow, JD Ellett, R Wu… - Pancreas, 2003 - journals.lww.com
Results In LSF-treated mice, there was a significant reduction of diabetes incidence (25% vs. 91.6%). This protection was associated with suppression of systemic levels of IFN-γ and …
Number of citations: 79 journals.lww.com
ZD Yang, M Chen, R Wu, M McDuffie, JL Nadler - Diabetologia, 2002 - Springer
… from Lisofylline-treated donors to NOD.scid recipients. However, cotransfer of splenocytes from both Lisofylline-… This study suggests that Lisofylline could have therapeutic benefits in …
Number of citations: 52 link.springer.com
P Cui, TL Macdonald, M Chen, JL Nadler - Bioorganic & medicinal …, 2006 - Elsevier
Lisofylline (LSF, 1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine) is an anti-inflammatory agent that protects β-cells from Th1 cytokine-induced dysfunction and reduces the onset of Type 1 …
Number of citations: 52 www.sciencedirect.com
M Chen, Z Yang, R Wu, JL Nadler - Endocrinology, 2002 - academic.oup.com
Proinflammatory cytokine-mediated pancreatic β-cell dysfunction is a key pathological event in type I diabetes mellitus. Lisofylline (LSF), an anti-inflammatory agent, has been shown to …
Number of citations: 69 academic.oup.com
JS Striffler, JL Nadler - Metabolism, 2004 - Elsevier
Previous studies from this laboratory have shown that the novel anti-inflammatory agent, lisofylline (LSF), improves oral glucose tolerance in streptozotocin (STZ) diabetic rats. …
Number of citations: 31 www.sciencedirect.com
SH Lee, JT Slattery - Drug metabolism and disposition, 1997 - ASPET
… We describe the kinetics of pentoxifylline formation from lisofylline … Pentoxifylline formation by the lowK m isoform (200 μM lisofylline… At 5 μM of lisofylline the CYP1A2 inhibitor, furafylline, …
Number of citations: 25 dmd.aspetjournals.org
Z Yang, M Chen, JD Carter, CS Nunemaker… - Biochemical and …, 2006 - Elsevier
… Therefore, in this study we combined lisofylline to suppress autoimmunity and exendin-4 to enhance β-cell proliferation for treating autoimmune-mediated diabetes in the non-obese …
Number of citations: 69 www.sciencedirect.com
DT Bolick, ME Hatley, S Srinivasan, CC Hedrick… - …, 2003 - academic.oup.com
Chronic elevated glucose levels and activation of the renal renin-angiotensin system have been implicated in the pathogenesis of diabetic nephropathy. We tested the ability of …
Number of citations: 51 academic.oup.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。